molecular formula C26H25N5O3S B11995210 N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11995210
M. Wt: 487.6 g/mol
InChI Key: GBNGPXOLWNMERI-SLEBQGDGSA-N
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Description

N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C26H25N5O3S and a molecular weight of 487.585 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a hydroxyphenyl group, and a methoxyphenyl group. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

The synthesis of N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs.

Chemical Reactions Analysis

N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazole ring or the phenyl groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anti-tumor, antibacterial, and anti-inflammatory activities . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. In industry, it may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets in cells. The triazole ring and phenyl groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation . The exact pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide . These compounds share similar structural features but differ in the specific substituents on the phenyl groups. The uniqueness of N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its combination of hydroxy and methoxy groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)propylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O3S/c1-3-23(18-9-13-21(32)14-10-18)27-28-24(33)17-35-26-30-29-25(19-11-15-22(34-2)16-12-19)31(26)20-7-5-4-6-8-20/h4-16,32H,3,17H2,1-2H3,(H,28,33)/b27-23+

InChI Key

GBNGPXOLWNMERI-SLEBQGDGSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)O

Canonical SMILES

CCC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)O

Origin of Product

United States

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